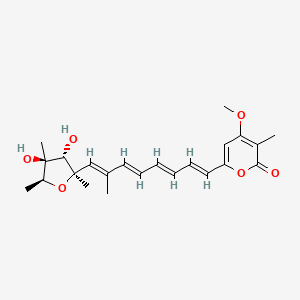

Citreoviridin 1b

Description

Citreoviridin 1b is a natural product found in Aspergillus terreus with data available.

Propriétés

Numéro CAS |

74145-78-1 |

|---|---|

Formule moléculaire |

C23H30O6 |

Poids moléculaire |

402.5 g/mol |

Nom IUPAC |

6-[(1E,3E,5E,7E)-8-[(2R,3S,4S,5S)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-3-methylpyran-2-one |

InChI |

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-13-19(27-6)16(2)20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m0/s1 |

Clé InChI |

QPSHETAOAVLQIF-AYGDVHJDSA-N |

SMILES isomérique |

C[C@H]1[C@@]([C@@H]([C@@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=CC(=C(C(=O)O2)C)OC)O)(C)O |

SMILES canonique |

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=CC(=C(C(=O)O2)C)OC)O)(C)O |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Citreoviridin Biosynthesis in Penicillium Species

The following technical guide details the biosynthesis, extraction, and characterization of citreoviridin in Penicillium species.

Target Isolate: Penicillium citreonigrum (syn.[1][2][3][4][5] P. citreoviride) Compound Class: Polyketide (Neurotoxic ATPase Inhibitor)

Executive Summary

Citreoviridin (CTV) is a yellow, neurotoxic polyketide produced primarily by Penicillium citreonigrum and Aspergillus terreus.[2][4] Historically associated with "yellow rice" disease (cardiac beriberi), CTV is a potent inhibitor of the mitochondrial F1-ATPase

Biosynthetic Gene Cluster (BGC) Architecture

The production of citreoviridin is governed by a compact gene cluster. In P. citreonigrum, this cluster is homologous to the cit cluster in A. terreus. It relies on a Highly Reducing Polyketide Synthase (HR-PKS) and a suite of tailoring enzymes to construct the characteristic methylated

Gene Cluster Components[4][5][6][7][8][9]

-

ci-ctvA (HR-PKS): The core synthase. It utilizes Acetyl-CoA as a starter unit and iteratively condenses Malonyl-CoA units.[5] It contains a C-methyltransferase (C-MeT) domain responsible for the polymethylated backbone.

-

ci-ctvB (Methyltransferase): Likely involved in specific post-PKS methylation or stabilization of the pyrone ring.

-

ci-ctvC (Flavin-dependent Monooxygenase): Catalyzes the oxidative ring closure to form the tetrahydrofuran moiety.

-

ci-ctvD (Hydrolase): Assists in product release or intermediate processing.

Visualization: Gene Cluster Organization

The following diagram illustrates the logical arrangement and flow of the ci-ctv cluster.

Figure 1: Schematic representation of the ci-ctv biosynthetic gene cluster in P. citreonigrum.

Enzymatic Pathway Mechanism

The biosynthesis proceeds through a "programmed" assembly line. The HR-PKS dictates the chain length and reduction pattern, while tailoring enzymes finalize the structure.

-

Chain Assembly (ci-ctvA): The HR-PKS initiates with Acetyl-CoA.[5] Through iterative cycles of condensation (KS), ketoreduction (KR), dehydration (DH), and enoyl reduction (ER), it builds a reduced polyene chain. The integrated C-MeT domain incorporates methyl groups at specific alpha-positions using S-adenosylmethionine (SAM).

-

Pyronone Formation: The chain terminates, likely via the hydrolase (ci-ctvD) or spontaneous cyclization, forming the

-pyrone ring. -

Epoxidation & Cyclization (ci-ctvC): The monooxygenase targets the polyene chain, likely creating an epoxide intermediate that undergoes nucleophilic attack to form the tetrahydrofuran ring.

Visualization: Biosynthetic Logic

Figure 2: Enzymatic cascade transforming precursors into the bioactive citreoviridin scaffold.

Experimental Protocols

This section provides a self-validating workflow for the production and purification of citreoviridin.

Fermentation and Culturing

-

Strain: Penicillium citreonigrum (e.g., IMI 92228 or NRRL 2579).

-

Medium: Yeast Extract Sucrose (YES) Agar/Broth.

-

Composition: 20g Yeast Extract, 150g Sucrose, 1L distilled water. (High osmotic pressure enhances secondary metabolite yield).

-

-

Conditions:

-

Inoculation: Spore suspension (

spores/mL). -

Incubation: 25°C in dark.

-

Duration: 8–10 days (Peak production typically correlates with ci-ctvA expression at day 4-7).

-

Extraction and Purification

Safety Note: Citreoviridin is a neurotoxin.[1][3][7] All steps must be performed in a biosafety cabinet with appropriate PPE.

| Step | Procedure | Critical Parameter |

| 1. Lysis | Fragment mycelia (if solid culture) or filter broth. | Separate mycelial mass from liquid; CTV is often intracellular and secreted. |

| 2. Extraction | Extract filtrate/biomass with Chloroform (1:1 v/v). Repeat 2x. | Chloroform is the solvent of choice for CTV solubility. |

| 3. Concentration | Evaporate organic phase to dryness under reduced pressure (Rotavap, <40°C). | Avoid high heat to prevent isomerization to isocitreoviridin. |

| 4. Partitioning | Redissolve residue in 90% Methanol; partition against n-Hexane. | Removes lipids/fats. Discard hexane layer. |

| 5. Purification | Semi-preparative HPLC (C18 column). | Mobile Phase: Methanol/Water (gradient 60% -> 100%). |

| 6. Crystallization | Recrystallize from Methanol/Benzene or Ethanol. | Yields yellow needles. |

Analytical Validation

To confirm the identity of the purified compound, compare against these standard physicochemical properties:

-

Appearance: Yellow crystalline solid.

-

UV/Vis:

at ~294 nm and ~388 nm (characteristic of the conjugated polyene). -

Fluorescence: Intense yellow fluorescence under UV (365 nm).

-

Mass Spectrometry: Molecular ion

at m/z ~403. -

Target Interaction: Validated inhibition of ATP hydrolysis in isolated mitochondrial fractions.

Visualization: Extraction Workflow

Figure 3: Step-by-step workflow for the isolation of pharmaceutical-grade citreoviridin.

References

-

Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum . Toxins. (2020).[1][4] [Link]

-

Biosynthetic Pathway of the Reduced Polyketide Product Citreoviridin in Aspergillus terreus var. aureus Revealed by Heterologous Expression in Aspergillus nidulans . Journal of the American Chemical Society. (2016). [Link]

-

Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium . Food Additives & Contaminants: Part A. (2015). [Link]

-

The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum . Toxins. (2019). [Link]

Sources

- 1. The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthetic Pathway of the Reduced Polyketide Product Citreoviridin in Aspergillus terreus var. aureus Revealed by Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Global Indoor Health Network - Penicillium [globalindoorhealthnetwork.com]

Technical Guide: Discovery, Isolation, and Characterization of Citreoviridin

Executive Summary & Historical Context

Citreoviridin is a potent neurotoxic mycotoxin produced primarily by Penicillium citreonigrum (formerly P. citreoviride).[1][2][3] Its discovery is inextricably linked to the "Yellow Rice" (O-hen-mai) crisis in post-war Japan, where it was identified as the etiological agent of acute cardiac beriberi (Shoshin-kakke). Unlike typical thiamine-deficiency beriberi, this condition was toxicological, characterized by ascending paralysis, convulsions, and respiratory arrest.

For modern drug development professionals, citreoviridin is of high interest not merely as a contaminant, but as a specific inhibitor of mitochondrial ATP synthase (F1-ATPase). This guide details the technical workflow for isolating this polyene pyrone toxin, emphasizing the critical handling requirements necessitated by its photochemical instability.

Chemical Identity & Stability Profile

Before initiating isolation, the researcher must understand the molecule's lability. Citreoviridin contains a conjugated polyene chain connecting a hydrofuran ring to an

| Property | Specification |

| IUPAC Name | 4-methoxy-5-methyl-6-[7-methyl-8-(3-methyl-2,4-dioxa-5-oxocyclopentyl)octa-1,3,5,7-tetraenyl]-2H-pyran-2-one |

| Molecular Formula | |

| Molecular Weight | 402.48 g/mol |

| Appearance | Deep yellow crystals (needles) |

| Solubility | Soluble in chloroform, ethanol, benzene; Insoluble in water, hexane. |

| Critical Instability | Light Sensitive. Rapidly photo-isomerizes to isocitreoviridin (less toxic) under UV/visible light. |

Experimental Directive: All extraction and purification steps must be performed under amber light or in low-light conditions to prevent geometric isomerization, which compromises yield and potency.

Isolation & Purification Protocol

This protocol synthesizes classical methods established by Ueno & Uraguchi with modern chromatographic refinements (Rosa et al., 2010).

Phase I: Fungal Culture & Biomass Production

To obtain sufficient starting material, P. citreonigrum must be cultured on a high-carbohydrate substrate.

-

Substrate: Polished rice or Yeast Extract Sucrose (YES) liquid medium.

-

Incubation: 25°C for 21 days (rice) or 8–10 days (liquid YES).

-

Causality: P. citreonigrum production of citreoviridin peaks when fungal growth enters the stationary phase, triggered by nutrient stress in carbohydrate-rich environments.

Phase II: Extraction (The Lipophilic Capture)

Citreoviridin is highly lipophilic. The goal here is to strip the toxin from the fungal mycelia and rice matrix.

-

Homogenization: Blend the moldy rice/mycelia with Chloroform (

) or Methanol (-

Note: Chloroform is historically preferred for specificity, but Methanol is safer and more exhaustive, though it extracts more polar impurities.

-

-

Filtration: Pass the slurry through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <45°C to yield a crude yellow oily residue.

Phase III: Liquid-Liquid Partitioning (Defatting)

Crude extracts from rice are rich in neutral lipids (triglycerides) which interfere with chromatography.

-

Resuspend the crude residue in 90% Methanol .

-

Add an equal volume of n-Hexane .

-

Shake vigorously and allow phases to separate.

-

Top Phase (Hexane): Contains lipids/fats (Discard).

-

Bottom Phase (Methanol): Retains Citreoviridin.

-

-

Repeat hexane wash 2x.

-

Extract the methanol layer with Chloroform or Dichloromethane (DCM) . The toxin migrates into the chlorinated solvent, leaving polar impurities in the aqueous methanol.

Phase IV: Chromatographic Isolation

Stationary Phase: Silica Gel 60 (0.063–0.200 mm). Mobile Phase: Benzene:Acetone (95:5) or Chloroform:Methanol (97:3).

-

Column Loading: Dissolve the defatted extract in a minimum volume of mobile phase and load onto the column.

-

Elution: Run the column isocratically.

-

Fraction Monitoring: Check fractions via Thin Layer Chromatography (TLC).

-

TLC System: Silica Gel G plates developed in Toluene:Ethyl Acetate:Formic Acid (5:4:1).

-

Detection: Observe under UV (366 nm). Citreoviridin appears as a brilliant yellow fluorescent spot (

).

-

Phase V: Crystallization (The Gold Standard)

Chromatography yields a semi-pure gum. Crystallization ensures removal of isocitreoviridin and persistent pigments.

-

Dissolve the active fraction in hot Ethanol or Methanol .

-

Allow to cool slowly in the dark.

-

Result: Citreoviridin precipitates as yellow needles.

-

Recrystallization: If necessary, recrystallize from Benzene-Hexane (caution: benzene toxicity) or Methanol-Ether.

Visualization of Isolation Workflow

The following diagram illustrates the critical decision nodes and flow of the isolation process.

Figure 1: Step-by-step isolation workflow for Citreoviridin from fungal biomass, highlighting the critical defatting step.

Analytical Characterization

Once isolated, the compound must be validated against established physicochemical standards.

Table 1: Physicochemical Validation Criteria

| Method | Diagnostic Feature | Reference Standard |

| UV Spectroscopy | Absorption Maxima ( | 388 nm (Ethanol), 360 nm (TLC/Solid) |

| Fluorescence | Emission Maxima | ~525 nm (Yellow fluorescence) |

| Melting Point | Thermal transition | 107–111°C (varies slightly by solvate) |

| IR Spectroscopy | Functional Groups | 2960 (C-H), 1690 (pyrone C=O), 1540 (polyene) |

| Mass Spectrometry | Molecular Ion |

Mechanism of Action & Toxicity

Citreoviridin acts by binding to the

Figure 2: Toxicological mechanism of action showing the inhibition of mitochondrial ATP synthase.

References

-

Uraguchi, K. (1947).[1] Pharmacological studies on the toxicity of the yellowed rice "O-hen mai". Nisshin Igaku.

-

Ueno, Y.[1][4][5] & Ueno, I. (1972).[1] Isolation and acute toxicity of citreoviridin, a neurotoxic mycotoxin of Penicillium citreo-viride Biourge. Japanese Journal of Experimental Medicine.

-

Rosa, C.A.R., et al. (2010).[1] Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil. Food Additives & Contaminants: Part A.

-

Oliveira, A.A., et al. (2011). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. Toxins (Basel).

Sources

- 1. The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Citreoviridin from Penicillium charlesii Cultures and Molded Pecan Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yellowed rice - Wikipedia [en.wikipedia.org]

Citreoviridin: Chemical Architecture, Mechanism, and Analytical Protocols

Topic: Chemical Structure, Properties, and Analytical Profiling of Citreoviridin Mycotoxin Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary & Scientific Context

Citreoviridin (CTV) is a potent neurotoxic mycotoxin produced primarily by Penicillium citreonigrum (formerly P. citreoviride) and Aspergillus terreus.[1] Historically identified as the etiological agent of "Yellow Rice Disease" (cardiac beriberi or Shoshin-kakke) in Japan, CTV has re-emerged in contemporary research as a precise molecular probe.

Unlike general mitochondrial poisons, CTV exhibits high specificity for the

Chemical Architecture and Stability

Citreoviridin is a polyene-pyrone complex. Its bioactivity is strictly governed by its stereochemistry and the integrity of its conjugated system.

Structural Components[2][3]

-

Formula:

-

Molecular Weight: 402.48 g/mol

-

Core Moiety: A methylated

-pyrone ring linked to a hydrofuran ring via a conjugated polyene chain. -

Chromophore: The tetraene conjugated system is responsible for its characteristic yellow fluorescence (Excitation

~380 nm; Emission

Stereochemistry and Isomerization (Critical Variable)

The biological activity of CTV resides in its specific geometric configuration.

-

Active Form: Citreoviridin (all-trans polyene chain).

-

Inactive/Altered Form: Isocitreoviridin.[2]

-

The Light Hazard: Upon exposure to UV or ambient blue light (

nm), the polyene chain undergoes cis-trans isomerization. This conversion is rapid in solution.

Senior Scientist Note: Inconsistent toxicity data in literature often stems from the use of light-degraded standards. All handling described below assumes amber glassware and low-light conditions (sodium lamp or red light).

Physicochemical Data Profile

| Property | Specification | Experimental Implication |

| Appearance | Yellow to orange crystalline powder | Visual indicator of oxidation/degradation. |

| Solubility | Soluble: Ethanol, DMSO, Chloroform, AcetoneInsoluble: Water, Hexane | Use DMSO for bioassays; Chloroform/MeOH for extraction. |

| Melting Point | 107–111 °C | Purity check via DSC (Differential Scanning Calorimetry). |

| 234, 284, 294, 388 nm | UV detection is viable, but fluorescence is more selective. | |

| pKa | ~10.5 (Weakly acidic) | pH adjustment in extraction affects recovery rates. |

Mechanism of Action: Mitochondrial Bioenergetics

Citreoviridin acts as a molecular brake on the mitochondrial ATP synthase (F1F0-ATPase).

Target Specificity

Unlike oligomycin, which blocks the proton channel (F0 subunit), Citreoviridin binds to the

-

Binding Site: It binds at the interface between the

and -

Inhibition Mode: It stabilizes the enzyme in an inactive conformation, preventing the rotational catalysis required for ATP synthesis and hydrolysis.

-

Therapeutic Window: Recent studies indicate CTV targets ectopic ATP synthase on the surface of tumor cells (e.g., lung cancer), inducing apoptosis while sparing normal cells with lower ectopic expression.

Pathway Visualization

The following diagram illustrates the interruption of oxidative phosphorylation by CTV.

Figure 1: Mechanism of Action. Citreoviridin bypasses the proton channel (F0) to directly lock the catalytic

Biosynthetic Origin

Understanding the biosynthesis is crucial for researchers attempting to ferment CTV for isolation. It is a polyketide derived from the condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a highly reducing polyketide synthase (HR-PKS).

-

Gene Cluster: In P. citreonigrum, the cluster includes a PKS gene, a methyltransferase, and a flavin-dependent monooxygenase.

-

Key Step: The introduction of methyl groups at specific positions on the polyene chain is critical for the resulting steric hindrance that facilitates binding to the ATPase.

Analytical Protocol: Extraction and Quantification

This section provides a self-validating workflow for extracting CTV from biological matrices (e.g., rice culture or plasma).

Protocol Design Principles

-

Extraction Solvent: Methanol/Water or Acetonitrile/Water (acidified). Acidification (acetic acid) prevents ionization of phenolic groups, improving organic phase partitioning.

-

Cleanup: Essential to remove lipids that interfere with fluorescence detection. QuEChERS or SPE (Solid Phase Extraction) is recommended.

-

Validation Step: Every run must include a "dark control" to quantify the extent of photo-isomerization during processing.

Step-by-Step Workflow

Reagents: Acetonitrile (LC-MS grade), Formic Acid, C18 SPE Cartridges.

-

Sample Preparation:

-

Pulverize sample (e.g., grain) to fine powder.

-

Precaution: Perform all steps under yellow/red safety lights.

-

-

Extraction:

-

Add 500 mg sample to 5 mL Extraction Solvent (Acetonitrile:Water:Acetic Acid, 79:20:1).

-

Vortex 1 min; Sonicate 15 min (maintain temp <30°C to prevent degradation).

-

-

Purification (SPE):

-

Condition C18 cartridge with MeOH then Water.

-

Load extract.[2] Wash with 20% MeOH.

-

Elute CTV with 100% Acetonitrile.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 10 mins.

-

Transitions (ESI+):

-

Precursor: 403.2

-

Quantifier: 297.1 (Loss of hydrofuran ring)

-

Qualifier: 139.0

-

-

Analytical Workflow Diagram

Figure 2: Analytical Pipeline.[3][4][5] Note the critical "Yellow Light" requirement during extraction to prevent isomerization.

Safety and Handling

Hazard Class: Neurotoxin.

-

LD50: Intraperitoneal (mouse) ~3.6 mg/kg; Oral (rat) ~29 mg/kg.

-

Symptoms: Ascending paralysis, respiratory failure, convulsions.

-

Decontamination: Treat spills with 5% Sodium Hypochlorite (bleach) for 30 minutes. The conjugated double bonds are susceptible to oxidative cleavage, rendering the molecule inactive.

References

-

Mechanism of Inhibition: Linnett, P. E., et al. (1978). "Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase." Biochemical Journal.

-

Chemical Structure & Isomerization: Ueno, Y. (1974). "Citreoviridin from Penicillium citreoviride Biourge."[6] Chemical & Pharmaceutical Bulletin.

-

Biosynthesis (Polyketide Pathway): Yin, W. B., et al. (2016).[7][8] "Biosynthetic Pathway of the Reduced Polyketide Product Citreoviridin in Aspergillus terreus var. aureus." Organic Letters.

-

LC-MS/MS Methodology: Varga, E., et al. (2013). "Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS." Analytical and Bioanalytical Chemistry.

-

Toxicity & Toxicokinetics: Devreese, M., et al. (2013). "Quantitative determination of citreoviridin in plasma and tissues." Journal of Chromatography B.

Sources

- 1. The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fimek.edu.rs [fimek.edu.rs]

- 6. Citreoviridin - Wikipedia [en.wikipedia.org]

- 7. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 8. researchgate.net [researchgate.net]

Mechanism of Action of Citreoviridin on Mitochondrial ATPase

Technical Guide for Researchers and Drug Development Professionals [1]

Executive Summary

Citreoviridin is a potent neurotoxic mycotoxin produced by Penicillium citreonigrum (formerly P. citreoviride). It is the etiological agent of "Shoshin-kakke" (acute cardiac beriberi), a historical pathology linked to the consumption of moldy yellow rice. Unlike thiamine deficiency, which causes metabolic beriberi, citreoviridin induces a specific molecular blockade of mitochondrial energy production.

This guide details the molecular mechanism of citreoviridin: a specific, high-affinity inhibitor of the soluble F1 moiety (catalytic core) of the mitochondrial F1F0-ATPase (ATP synthase). It specifically targets the

Chemical & Physical Properties

Understanding the physicochemical nature of citreoviridin is prerequisite to experimental design.

-

Structure: A polyene-pyrone chromophore linked to a hydrofuran ring.

-

Fluorescence: In ethanolic solution, citreoviridin exhibits weak fluorescence (Excitation: ~380 nm, Emission: ~530 nm).

-

Critical Experimental Note: Unlike its structural analog aurovertin , citreoviridin does not exhibit significant fluorescence enhancement upon binding to the ATPase. This distinction dictates that binding assays must be indirect (e.g., competition assays) or kinetic, rather than direct fluorometric titration.

Structural Biology of the Target: Mitochondrial F1F0-ATPase

To understand the inhibition, one must visualize the target architecture. The mitochondrial ATP synthase operates as a rotary nanomotor composed of two domains:

-

F0 Domain: Membrane-embedded proton channel.

-

F1 Domain: Soluble catalytic core (

).

The

- (Empty/Open): Low affinity for nucleotides.

- (Loose): Binds ADP + Pi.

- (Tight): Catalytic site for ATP synthesis/hydrolysis.

Mechanism of Action

4.1. Binding Site & Specificity

Citreoviridin acts as a potent inhibitor of the soluble F1-ATPase.

-

Target: The

-subunit of the F1 domain.[1][2][3][4][5][6] -

Binding Nature: High-affinity, non-covalent interaction.

-

Dissociation Constant (

):

4.2. Inhibition of Rotational Catalysis

The binding of citreoviridin locks the

-

Inhibition Type: It inhibits both ATP synthesis (oxidative phosphorylation) and ATP hydrolysis (reverse reaction).

-

Relationship to Aurovertin: Although both bind the

-subunit, they target non-identical sites .[1][3][4]

4.3. Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of Citreoviridin inhibition on mitochondrial ATPase.

Experimental Methodologies

To study citreoviridin, researchers must employ self-validating protocols. Since the compound is not fluorogenic upon binding, competitive displacement and kinetic inhibition are the gold standards.

Protocol A: NADH-Coupled ATPase Inhibition Assay

Purpose: To determine the

Reagents:

-

Buffer: 50 mM Tris-acetate (pH 7.5), 2 mM

, 50 mM KCl. -

Coupling System: 2 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH, 10 U/mL Pyruvate Kinase (PK), 10 U/mL Lactate Dehydrogenase (LDH).

-

Substrate: 2 mM ATP.

-

Enzyme: Purified bovine heart mitochondrial F1-ATPase (approx 1-5 nM final conc).

Workflow:

-

Baseline: Establish a baseline absorbance at 340 nm with Buffer + Coupling System + Enzyme.

-

Inhibitor Addition: Add Citreoviridin (dissolved in ethanol) at varying concentrations (0.05

to 20 -

Start Reaction: Initiate by adding ATP.[9]

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH).

-

Validation: The rate of NADH oxidation is directly proportional to ATP hydrolysis.

Protocol B: Aurovertin Fluorescence Quenching Assay

Purpose: To verify binding to the

Principle: Aurovertin fluorescence intensity increases ~50-fold upon binding to F1-ATPase. Citreoviridin binding (at a distinct site) induces a conformational change that quenches this signal or displaces aurovertin.

Workflow:

-

Setup: In a fluorometer, add 2 mL of Buffer (Tris-acetate, pH 7.5, sucrose/EDTA).

-

Probe Addition: Add Aurovertin (

). Record baseline fluorescence (Ex: 365 nm, Em: 470 nm). Signal should be low. -

Enzyme Addition: Add F1-ATPase (

). Observe rapid increase in fluorescence (formation of F1-Aurovertin complex). -

Titration: Titrate Citreoviridin (

). -

Result: Observe a concentration-dependent decrease in fluorescence intensity.

-

Data Analysis: Plot % Quenching vs. [Citreoviridin] to derive binding affinity.

Experimental Workflow Diagram

Figure 2: Dual-stream validation workflow for Citreoviridin characterization.

Quantitative Data Summary

| Parameter | Value / Characteristic | Source Context |

| Target Subunit | Mitochondrial Matrix | |

| Inhibition Type | Uncompetitive / Mixed (vs. Substrate) | Non-competitive vs. Aurovertin |

| Soluble ATPase | ||

| Whole Mitochondria | ||

| Fluorescence | Weak (Free); No enhancement (Bound) | Contrast to Aurovertin |

| Toxicity | Cardiac Beriberi (Shoshin-kakke) | Acute Heart Failure |

References

-

Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase. Source:[6] Journal of Biological Chemistry / PubMed URL:[Link]

-

Binding of citreoviridin to the beta subunit of the yeast F1-ATPase. Source: Journal of Biological Chemistry URL:[1][3][Link]

-

The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. Source: Toxins (Basel) / NCBI PMC URL:[Link]

-

Citreoviridin Induces Myocardial Apoptosis Through PPAR-γ-mTORC2-mediated Autophagic Pathway. Source:[10] Chemico-Biological Interactions / PubMed URL:[Link]

-

Measuring In Vitro ATPase Activity for Enzymatic Characterization. Source: Journal of Visualized Experiments / NCBI PMC URL:[Link]

Sources

- 1. Sci-Hub. Binding of citreoviridin to the beta subunit of the yeast F1-ATPase. / Journal of Biological Chemistry, 1981 [sci-hub.jp]

- 2. The structure of F₁-ATPase from Saccharomyces cerevisiae inhibited by its regulatory protein IF₁ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of citreoviridin to the beta subunit of the yeast F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. F1·Fo ATP Synthase/ATPase: Contemporary View on Unidirectional Catalysis [mdpi.com]

- 6. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Citreoviridin, a specific inhibitor of the mitochondiral adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Citreoviridin induces myocardial apoptosis through PPAR-γ-mTORC2-mediated autophagic pathway and the protective effect of thiamine and selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Citreoviridin as a Causative Agent of Cardiac Beriberi

[1][2]

Executive Summary

Citreoviridin (CIT) is a potent neurotoxic and cardiotoxic mycotoxin produced primarily by Penicillium citreonigrum (formerly P. citreoviride).[1][2][3] Historically linked to "Yellow Rice Disease" in Japan and recent outbreaks of acute beriberi in Brazil, CIT acts as a specific inhibitor of mitochondrial F1-ATPase. This inhibition mimics the bioenergetic crisis of thiamine deficiency (beriberi) but operates through a distinct toxicological mechanism that is often refractory to standard vitamin supplementation.

This guide provides a technical analysis of CIT’s mechanism of action, toxicokinetics, and validated experimental protocols for its detection and study. It is designed for researchers investigating mitochondrial toxicity, food safety, and differential diagnoses of high-output heart failure.

Historical Context & Clinical Relevance

The "Yellow Rice" Syndrome

In the early 20th century, Japan experienced epidemics of "Shoshin-kakke"—a fulminant form of cardiac beriberi characterized by rapid heart failure, ascending paralysis, and convulsions. While nutritional thiamine deficiency was the primary driver, a subset of cases was linked to the consumption of moldy, yellowed rice.

Modern Relevance: The Brazilian Outbreaks

Between 2006 and 2008, outbreaks of acute beriberi occurred in Maranhão, Brazil. Despite thiamine fortification, symptoms persisted in many patients. Analysis of subsistence rice revealed high loads of Penicillium citreonigrum and citreoviridin, reviving the hypothesis that mycotoxicosis can precipitate or mimic "Shoshin" beriberi, particularly in populations with marginal thiamine status.

Molecular Mechanism of Action

Target: Mitochondrial F1-ATPase

Citreoviridin is a specific inhibitor of the soluble F1 moiety of mitochondrial ATP synthase (Complex V) . Unlike oligomycin, which binds the membrane-embedded F0 proton channel, CIT binds to the

-

Binding Affinity (

): -

Mode of Inhibition: CIT acts as an uncompetitive inhibitor of ATP hydrolysis in the soluble enzyme but effectively blocks ATP synthesis in intact mitochondria by freezing the enzyme in a conformation that prevents the release of newly synthesized ATP.

Pathway Convergence: Toxic vs. Nutritional

Both CIT toxicity and Thiamine Deficiency (TD) lead to an energy crisis (ATP depletion) and lactate acidosis, but the upstream causes differ. TD inhibits Pyruvate Dehydrogenase (PDH) and Alpha-Ketoglutarate Dehydrogenase (

Figure 1: Mechanistic Convergence. Citreoviridin and Thiamine Deficiency both lead to ATP depletion and cardiac failure via distinct upstream targets.

Toxicokinetics and Metabolism

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of CIT is critical for interpreting animal models and human risk.

-

Absorption: Rapidly absorbed in the gastrointestinal tract. Bioavailability in swine models is reported to be >100% (likely due to enterohepatic recirculation).

-

Metabolism:

-

Primary site: Liver (Microsomes/S9 fraction).

-

Pathways: Hydroxylation and methylation.

-

Note: The toxicity of metabolites is generally lower than the parent compound, suggesting direct CIT toxicity.

-

-

Distribution: Lipophilic; crosses the blood-brain barrier (explaining neurotoxic symptoms like convulsions and paralysis).

Differential Diagnosis: Nutritional vs. Toxic

Distinguishing between pure nutritional beriberi and CIT-induced beriberi is challenging but critical for treatment.

| Feature | Nutritional Beriberi (Thiamine Deficiency) | Toxic Beriberi (Citreoviridin) |

| Onset | Gradual (weeks to months) | Acute/Fulminant (hours to days) |

| Thiamine Levels | Low (Blood/Erythrocyte Transketolase) | Normal (usually) |

| Response to B1 | Rapid improvement (hours) | Refractory or partial response |

| CNS Symptoms | Wernicke’s Encephalopathy (confusion, ataxia) | Ascending paralysis, convulsions |

| Biomarker | Low Thiamine Pyrophosphate (TPP) | Citreoviridin in plasma/urine |

Experimental Protocols (Self-Validating Systems)

Protocol A: Extraction and Detection of Citreoviridin from Rice

Objective: Isolate CIT from rice matrices with high recovery for LC-MS/MS analysis. Validation Check: Use Citrinin or a stable isotope as an Internal Standard (IS) to correct for matrix effects.

Materials:

-

Milled Rice Sample (ground to <0.5 mm)

-

Extraction Solvent: Acetonitrile:Water:Acetic Acid (79:20:1 v/v/v)

-

Clean-up: Solid Phase Extraction (SPE) or Captiva EMR-Lipid cartridges.

Workflow:

-

Weighing: Weigh 5.0 g of homogenized rice powder into a 50 mL centrifuge tube.

-

Extraction: Add 20 mL of Extraction Solvent. Vortex vigorously for 30 minutes.

-

Separation: Centrifuge at 4,000 x g for 10 minutes.

-

Clean-up: Pass 2 mL of supernatant through the clean-up cartridge (e.g., Captiva EMR).

-

Filtration: Filter eluate through a 0.22 µm PTFE filter into an amber vial (CIT is light-sensitive).

-

Analysis: Inject into LC-MS/MS (ESI+ mode). Monitor transitions for CIT (m/z 403 -> 297, 403 -> 139).

Protocol B: In Vitro Mitochondrial ATPase Inhibition Assay

Objective: Quantify the inhibitory potency (

Steps:

-

Preparation: Isolate mitochondria from rat liver or bovine heart using standard differential centrifugation (buffer: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

-

Activation: Sonicate mitochondria briefly to generate submitochondrial particles (SMPs) exposing the F1 sector.

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM

. -

Substrate: 2 mM ATP.

-

Test Compound: Citreoviridin (dissolved in DMSO) at concentrations 0.01 – 10 µM.

-

-

Incubation: Incubate SMPs with CIT for 10 minutes at 30°C before adding ATP.

-

Initiation: Add ATP to start the reaction. Incubate for 10 minutes.

-

Termination: Stop reaction with 10% SDS or Trichloroacetic acid.

-

Measurement: Quantify released inorganic phosphate (

) using the Malachite Green colorimetric assay (Absorbance at 620 nm). -

Calculation: Plot % Inhibition vs. Log[CIT]. Determine

.

Figure 2: Analytical Workflow. Step-by-step extraction and quantification of Citreoviridin from complex matrices.

Therapeutic Implications

The mechanistic distinction between CIT poisoning and nutritional beriberi dictates the therapeutic approach:

-

Thiamine Administration: While the primary treatment for beriberi, it may only provide marginal benefit in CIT poisoning. However, it is mandatory to rule out co-existing deficiency.

-

Supportive Care: Inotropic support may be required for heart failure. Mechanical ventilation is necessary if paralysis affects respiratory muscles.

-

Antidotes: Currently, no specific antidote exists. Research into compounds that can displace CIT from the

-subunit or stabilize the ATP synthase complex is a potential area for drug development.

References

-

Beeckmans, S., & Kanarek, L. (1981). Structure and activity of citreoviridin, a specific inhibitor of mitochondrial ATP synthase. European Journal of Biochemistry . Link

-

Ueno, Y. (1972).[1][2] Citreoviridin, a neurotoxic mycotoxin of Penicillium citreoviride Biourge.[2] Japanese Journal of Experimental Medicine . Link

-

Rosa, C. A., et al. (2010). Outbreak of beriberi in the state of Maranhão, Brazil: revisiting the mycotoxin aetiologic hypothesis. Tropical Medicine & International Health . Link

-

Lin, C. H., et al. (1978). Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase.[2][4] Journal of Biological Chemistry . Link

-

Oliveira, M. S., et al. (2019). Development and validation of LC-MS/MS method for the citrinin determination in red rice. Food Control . Link(Note: Methodology adapted for Citreoviridin due to structural similarity and co-occurrence).

-

Kushiro, M. (2015).[3] Historical review of researches on yellow rice and mycotoxigenic fungi adherent to rice in Japan. Mycotoxins .[1][2][6][7][8][9] Link

Sources

- 1. CONICET | Buscador de Institutos y Recursos Humanos [conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Citreoviridin, a specific inhibitor of the mitochondiral adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of citreoviridin, a mycotoxin from Penicillium citreoviride, on kinetic constants of acetylcholinesterase and ATPase in synaptosomes and microsomes from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fimek.edu.rs [fimek.edu.rs]

- 8. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

biological activity of citreoviridin and its derivatives

An In-Depth Technical Guide to the Biological Activity of Citreoviridin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Citreoviridin is a neurotoxic mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found as a contaminant in staple foods like rice and corn[1][2]. Historically linked to acute cardiac beriberi, its toxicological profile is characterized by ascending paralysis, respiratory distress, and cardiovascular failure[1][3]. The primary mechanism of action is the potent and specific inhibition of mitochondrial F1F0-ATP synthase, the enzyme responsible for cellular energy production[4][5][6]. This disruption of cellular ATP homeostasis underlies its profound biological effects. Recent research has also highlighted a selective inhibitory action on ectopic ATP synthase on the surface of cancer cells, opening avenues for therapeutic exploration[7][8]. This guide provides a comprehensive technical overview of citreoviridin's mechanism of action, the structure-activity relationship of its derivatives, its toxicological implications, and detailed protocols for its study.

Introduction: The Molecular Profile of Citreoviridin

Citreoviridin (CTV) is a polyene α-pyrone-containing metabolite that belongs to a class of mycotoxins known for their potent biological activities[1][2]. Its discovery was driven by investigations into "yellow rice disease," a condition that caused significant illness in regions where moldy rice was consumed[9]. The molecule's unique structure, featuring a conjugated polyene chain, a lactone ring, and a substituted tetrahydrofuran ring, is crucial for its interaction with its biological target.

Contamination of cereals and other food products with CTV remains a significant food safety concern, particularly in damp storage conditions which favor the growth of producing fungi[10]. Its toxicity affects multiple organ systems, including the central nervous system, heart, liver, and kidneys[3][10].

Core Mechanism of Action: Inhibition of ATP Synthase

The central tenet of citreoviridin's bioactivity is its role as a high-affinity inhibitor of mitochondrial ATP synthase (also known as Complex V of the electron transport chain)[6].

2.1. Molecular Target and Binding

ATP synthase is a multi-subunit enzyme complex responsible for synthesizing ATP from ADP and inorganic phosphate, driven by a proton gradient across the inner mitochondrial membrane[6]. Citreoviridin specifically targets the F1 catalytic portion of the complex.

-

Binding Site: It binds to the β-subunit of the F1-ATPase[11].

-

Inhibition Kinetics: The inhibition is potent and uncompetitive[11]. Interestingly, while it shares a target subunit with another mycotoxin, aurovertin, their binding sites are distinct, as they are non-competitive with each other[11].

-

Functional Consequence: Binding of citreoviridin locks the enzyme in an inactive conformation, preventing the catalytic cycle required for ATP synthesis. This inhibits energy-linked mitochondrial reactions such as ADP-stimulated respiration and the ATP-driven reduction of NAD+[4][5].

The inhibition of this fundamental cellular process leads to a rapid depletion of intracellular ATP, triggering an energy crisis that culminates in the various toxic manifestations observed.

2.2. Ectopic ATP Synthase Inhibition: A Therapeutic Avenue

Beyond its well-known mitochondrial target, citreoviridin also inhibits ectopic ATP synthase found on the outer membrane of certain cells, notably cancer cells[7][8]. This cell-surface enzyme plays roles in tumor metabolism, angiogenesis, and pH regulation. The ability of citreoviridin to suppress lung cancer cell growth with limited effect on normal cells suggests that targeting ectopic ATP synthase could be a viable therapeutic strategy[7]. This differential sensitivity provides a potential therapeutic window, a critical consideration in drug development.

Diagram 1: Mechanism of Citreoviridin-Induced Cellular Energy Depletion

Caption: Citreoviridin inhibits the F1F0-ATP synthase, blocking ATP production.

Biological Activity of Citreoviridin Derivatives

The biological potency of citreoviridin can be modulated by chemical modifications, providing insight into its structure-activity relationship (SAR).

3.1. Acetylated Derivatives

Acetylation of the hydroxyl groups on the tetrahydrofuran ring significantly impacts inhibitory potency. This is a critical insight, as it demonstrates that these hydroxyl groups are essential for high-affinity binding to the ATP synthase β-subunit. The causality is likely due to the disruption of key hydrogen bonds between the inhibitor and the enzyme's active site.

Table 1: Inhibitory Potency of Citreoviridin and Its Acetylated Derivatives on Mitochondrial ATPase

| Compound | Target Mitochondria | Dissociation Constant (K D ) (µM) | Reference |

|---|---|---|---|

| Citreoviridin | Ox Heart | 0.5 - 4.2 | [4][5] |

| Rat Liver | 0.15 | [4][5] | |

| Monoacetyl-citreoviridin | Ox Heart | 2.0 - 25.0 | [4][5] |

| Rat Liver | 0.7 | [4][5] |

| Diacetyl-citreoviridin | Ox Heart | 60.0 - 215.0 |[4][5] |

3.2. Metabolic Derivatives

In vivo, citreoviridin is metabolized into several derivatives. These metabolic transformations are primarily detoxification pathways aimed at increasing the polarity of the molecule to facilitate excretion.

-

Phase I Metabolism: The main metabolites identified after incubation with human and swine hepatic S9 fractions are hydroxylation, methylation, desaturation, and dihydroxylation derivatives[1].

-

Phase II Metabolism: Glucuronide conjugates of citreoviridin are also produced, though this pathway appears to be slower than Phase I reactions[1][9].

The biological activities of these specific metabolites are not yet fully characterized but are presumed to be lower than the parent compound, consistent with a detoxification process.

Toxicological Profile

The toxicity of citreoviridin is a direct consequence of its ability to shut down cellular energy production.

4.1. Neurotoxicity and Cardiotoxicity

Tissues with high energy demands, such as the central nervous system and the heart, are particularly vulnerable.

-

Central Nervous System: Toxicity manifests as ascending paralysis, CNS disturbance, and ultimately, respiratory arrest[1][9].

-

Cardiovascular System: Effects include sinus arrhythmia and hypotension. Changes in electrocardiogram (ECG) readings, such as the flattening and inversion of the T-wave, suggest myocardial ischemia[3]. These symptoms are consistent with the historical association of citreoviridin with acute cardiac beriberi[9].

4.2. Acute Toxicity Data

The lethal dose required to kill 50% of a test population (LD₅₀) varies by species and route of administration.

Table 2: Acute Toxicity (LD₅₀) of Citreoviridin

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Mice | Subcutaneous (sc) | 3.6 - 11.8 | [9] |

| Mice | Intraperitoneal (ip) | 7.5 | [9] |

| 1-day-old Chickens | Oral | 37.5 |[12] |

4.3. Toxicokinetics

Toxicokinetic studies reveal that citreoviridin is readily absorbed and persists in the body, suggesting a potential for accumulation with chronic exposure.

-

Bioavailability: In vivo studies in swine show high oral bioavailability (over 79%)[1][13].

-

Distribution: The volume of distribution is large, indicating that citreoviridin is widely distributed to body tissues[1].

-

Elimination: The elimination half-life is relatively long (approx. 16-21 hours in swine), suggesting slow metabolism and clearance[1].

Table 3: Key Toxicokinetic Parameters of Citreoviridin in Swine (0.1 mg/kg dose)

| Parameter | Intravenous (IV) | Oral (PO) | Reference |

|---|---|---|---|

| T ½ (half-life) | 16.2 ± 4.3 h | 21.4 ± 12.7 h | [1] |

| C max (peak concentration) | N/A | 38.2 ± 6.7 ng/mL | [1] |

| T max (time to peak) | N/A | 15.0 ± 6.0 h | [1] |

| Bioavailability (F) | N/A | 79.3% - 116.4% |[1] |

Experimental Methodologies & Protocols

Studying the requires a multi-faceted approach, combining in vitro mechanistic assays with cellular and in vivo models. The choice of experiment is dictated by the specific question being asked, from primary mechanism to systemic toxicity.

Diagram 2: Experimental Workflow for Bioactivity Screening of a Novel Citreoviridin Derivative

Caption: A phased approach to evaluating novel citreoviridin derivatives.

5.1. Protocol: In Vitro Mitochondrial ATPase Inhibition Assay

This protocol is designed to quantify the direct inhibitory effect of a compound on mitochondrial ATPase activity. The causality is that inhibition of the enzyme will reduce the hydrolysis of ATP to ADP, which can be measured.

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or bovine heart) using differential centrifugation. Verify mitochondrial integrity and purity.

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂.

-

Substrate: 5 mM ATP solution.

-

Test Compounds: Prepare a dilution series of citreoviridin or its derivatives in DMSO (ensure final DMSO concentration in the assay is <1%).

-

Malachite Green Reagent: For colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the test compound dilution to each well.

-

Add 170 µL of assay buffer containing a standardized amount of isolated mitochondria (e.g., 20 µg protein).

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind.

-

Initiate the reaction by adding 20 µL of the 5 mM ATP substrate.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of the Malachite Green Reagent.

-

After a 15-minute color development period, measure the absorbance at 620 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in each well.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. This provides a self-validating system where a clear dose-response relationship confirms specific inhibition.

-

5.2. Protocol: Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol measures the metabolic activity of cells as an indicator of viability. The principle is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.

-

Cell Culture: Seed cells from a relevant cell line (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a serial dilution of citreoviridin or its derivatives in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability versus the log of the compound concentration to determine the IC₅₀ value for cytotoxicity.

-

Conclusion and Future Perspectives

Citreoviridin remains a molecule of significant interest due to its potent and specific mechanism of action and its relevance to both toxicology and pharmacology. While its toxicity is a major concern for food safety, its unique ability to inhibit ATP synthase—particularly the ectopic form on cancer cells—presents a compelling rationale for further investigation in drug development. Future research should focus on:

-

Rational Design of Derivatives: Synthesizing novel derivatives with improved selectivity for ectopic ATP synthase over the mitochondrial form to enhance the therapeutic window.

-

Mechanism of Selective Toxicity: Elucidating the precise molecular basis for the differential sensitivity of cancer cells versus normal cells.

-

Biomarker Development: Identifying biomarkers to detect citreoviridin exposure and predict toxic outcomes.

A thorough understanding of the biological activities of citreoviridin and its derivatives is essential for mitigating its risks as a mycotoxin and potentially harnessing its unique biochemical properties for therapeutic benefit.

References

- Linnett, P.E., & Beechey, R.B. (1978). Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase. Biochemical Journal, 174(3), 839–845.

-

Linnett, P.E., & Beechey, R.B. (1978). Citreoviridin, a specific inhibitor of the mitochondiral adenosine triphosphatase. PubMed. [Link]

-

Watanabe, C., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. Toxins, 11(10), 564. [Link]

-

Nishie, K., Cole, R.J., & Dorner, J.W. (1988). Toxicity of citreoviridin. Research Communications in Chemical Pathology and Pharmacology, 59(1), 31-52. [Link]

-

Patsnap Synapse. (2024). What are ATP synthase inhibitors and how do they work?. Patsnap. [Link]

-

Watanabe, C., et al. (2019). Toxicokinetics of citreoviridin in vivo and in vitro. bioRxiv. [Link]

-

Feng, Y., et al. (2020). Structure of citreoviridin, a mycotoxin produced by Penicillium citreoviride. ResearchGate. [Link]

-

Al-Snafi, A.E. (2023). An overview of ATP synthase, inhibitors, and their toxicity. PMC. [Link]

-

Cole, R.J., et al. (1975). Isolation of Citreoviridin from Penicillium charlesii Cultures and Molded Pecan Fragments. Applied and Environmental Microbiology, 30(4), 677–681. [Link]

-

Watanabe, C., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. MDPI. [Link]

-

Gause, E.M., Buck, M.A., & Douglas, M.G. (1981). Binding of citreoviridin to the beta subunit of the yeast F1-ATPase. Journal of Biological Chemistry, 256(2), 557-559. [Link]

-

Wikipedia. (n.d.). Citreoviridin. Wikipedia. [Link]

-

Chen, C.H., et al. (2015). Temporal Phosphoproteome Dynamics Induced by an ATP Synthase Inhibitor Citreoviridin. Molecular & Cellular Proteomics, 14(10), 2633-2646. [Link]

-

Dong, Z., et al. (2022). Exosomal miR-181a-2-3p derived from citreoviridin-treated hepatocytes activates hepatic stellate cells trough inducing mitochondrial calcium overload. ResearchGate. [Link]

Sources

- 1. The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicity of citreoviridin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Citreoviridin, a specific inhibitor of the mitochondiral adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Temporal Phosphoproteome Dynamics Induced by an ATP Synthase Inhibitor Citreoviridin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Citreoviridin - Wikipedia [en.wikipedia.org]

- 11. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation of Citreoviridin from Penicillium charlesii Cultures and Molded Pecan Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

extraction and purification of citreoviridin from fungal cultures

An Application Guide for the High-Purity Extraction and Purification of Citreoviridin from Penicillium citreonigrum Cultures

Introduction

1.1 What is Citreoviridin?

Citreoviridin is a polyketide mycotoxin, a toxic secondary metabolite produced by several species of fungi, particularly within the Penicillium and Aspergillus genera[1][2]. Structurally, it is characterized by a conjugated polyene system, which is responsible for its distinct yellow color, and a furan ring. This neurotoxic compound is a potent inhibitor of mitochondrial ATP synthase, disrupting cellular energy production by binding to the F1 subunit of the enzyme complex[3]. Its lipophilic nature may contribute to its ability to be absorbed and distributed within the body[2].

1.2 Significance and Toxicity

Historically, citreoviridin has been implicated as the causative agent of the acute cardiac form of beriberi, a condition known as "yellow rice disease" that was prevalent in Japan[4]. Consumption of rice and other cereals contaminated with citreoviridin-producing fungi can lead to a range of severe neurological and cardiovascular symptoms[1][3]. The toxin's effects include ascending paralysis, convulsions, respiratory arrest, and cardiovascular failure[2][5][6]. The acute toxicity is significant, with a reported oral 50% lethal dose (LD50) of 37.5 mg/kg in one-day-old chickens[7]. Due to its potential for food contamination and severe health impacts, the ability to isolate and purify citreoviridin is crucial for toxicological research, the development of analytical standards, and the investigation of its mechanism of action[3].

1.3 Producing Fungal Species

While several fungal species can produce citreoviridin, Penicillium citreonigrum is one of the most well-documented and efficient producers, frequently isolated from contaminated rice[2][8][9]. Other notable producers include Aspergillus terreus, Eupenicillium ochrosalmoneum, and Penicillium charlesii[2][7]. P. citreonigrum is often the focus of laboratory-scale production due to its robust growth and high yield of the toxin under specific culture conditions[4][10].

1.4 Application Note Objective

This guide provides a comprehensive, field-proven methodology for the culture of Penicillium citreonigrum, followed by the systematic extraction and high-purity purification of citreoviridin. The protocols herein are designed for researchers, toxicologists, and drug development professionals who require a reliable source of purified citreoviridin for experimental use. The causality behind key procedural choices is explained to empower users to adapt and troubleshoot the workflow effectively.

Principle of the Method

The overall workflow is a multi-stage process designed to progressively enrich and isolate citreoviridin from a complex biological matrix. It begins with the controlled fermentation of P. citreonigrum in a nutrient-rich liquid medium to maximize toxin biosynthesis. Following incubation, the fungal biomass (mycelium) and the liquid culture medium are separated. A crucial insight is that a majority of the citreoviridin is retained within the mycelia, necessitating a thorough extraction of both fractions[4][10].

A solvent-based extraction using chloroform selectively partitions the lipophilic citreoviridin from the aqueous and solid components. The resulting crude extract is then concentrated and subjected to a high-resolution purification step using semi-preparative High-Performance Liquid Chromatography (HPLC). This final chromatographic step separates citreoviridin from co-extracted fungal metabolites, including its isomer, isocitreoviridin[4]. The purity of the final product is then verified using analytical HPLC and its identity confirmed through spectroscopic methods.

Materials and Reagents

| Equipment | Chemicals & Reagents | Fungal Strain & Media |

| Shaking Incubator (or static 25°C) | Chloroform (HPLC Grade) | Penicillium citreonigrum strain |

| Rotary Evaporator | Methanol (HPLC Grade) | Yeast Extract |

| Semi-Preparative HPLC System | Acetonitrile (HPLC Grade) | Sucrose |

| Analytical HPLC-PDA System | Water (HPLC Grade) | Agar (for slants) |

| Sonicator Bath or Probe | Acetic Acid (Glacial) | Anhydrous Sodium Sulfate |

| Filtration Apparatus (e.g., Büchner) | Citreoviridin Analytical Standard | Syringe Filters (0.45 µm, PTFE) |

| Centrifuge | KBr (for FT-IR, optional) | |

| Lyophilizer (Freeze-dryer) | Deuterated Solvents (for NMR, optional) |

Step-by-Step Protocols

Part A: Fungal Culture and Fermentation

4.1.1 Rationale: The selection of the culture medium and environmental conditions is paramount for achieving high yields of citreoviridin. Yeast Extract Sucrose (YES) medium provides the essential nitrogen, carbon, and vitamin sources required for robust fungal growth and secondary metabolite production[4][10]. A static incubation at 25°C for 8 days has been empirically determined to be optimal, allowing for sufficient biomass accumulation and subsequent toxin biosynthesis[4].

4.1.2 Protocol 1: Preparation of YES Medium

-

For 1 liter of medium, dissolve 20 g of Yeast Extract and 150 g of Sucrose in 1 L of deionized water.

-

Dispense the medium into appropriate culture vessels (e.g., 500 mL into 1 L Erlenmeyer flasks).

-

Seal the flasks with cotton plugs or breathable caps.

-

Autoclave at 121°C for 15-20 minutes to sterilize.

-

Allow the medium to cool to room temperature before use.

4.1.3 Protocol 2: Inoculation and Static Liquid Fermentation

-

Prepare a spore suspension or use a mycelial plug from a fresh agar plate culture of P. citreonigrum.

-

Aseptically inoculate each flask of sterile YES medium.

-

Incubate the flasks under static (non-shaking) conditions at 25°C for 8 days in the dark.

-

Causality Note: Static culture promotes the formation of a mycelial mat on the surface of the liquid, a condition often favorable for mycotoxin production in filamentous fungi.

-

Part B: Extraction of Crude Citreoviridin

4.2.1 Rationale: Chloroform is an effective solvent for extracting citreoviridin due to its nonpolar nature, which matches the lipophilicity of the target molecule. It is critical to extract both the liquid medium and the mycelium, as studies show that over 70% of the citreoviridin can be localized within the fungal biomass[4][10]. Physical disruption of the mycelium, for which sonication is a highly efficient and simple method, is necessary to release the intracellular toxin into the solvent[4].

4.2.2 Protocol 3: Harvesting and Separation

-

After incubation, harvest the culture by vacuum filtering through paper (e.g., Whatman No. 1) to separate the mycelial mat from the liquid culture medium.

-

Retain both the mycelial cake and the liquid filtrate for separate extraction.

4.2.3 Protocol 4: Solvent Extraction of Citreoviridin

-

Liquid Medium Extraction: Transfer the filtrate to a large separatory funnel. For every 250 mL of medium, add 20 mL of chloroform and shake vigorously for 2 minutes. Allow the layers to separate and collect the lower chloroform layer. Repeat the extraction once more and pool the chloroform fractions[4].

-

Mycelium Extraction: Transfer the harvested mycelial cake to a beaker. Add enough chloroform to completely cover the biomass (approx. 100 mL). Place the beaker in a sonicator bath and sonicate for 20 minutes[4].

-

Expert Insight: Sonication is more efficient than simple agitation for disrupting the fungal cell walls and ensuring complete extraction of intracellular citreoviridin[4].

-

-

Filter the mycelial extract to remove the solid biomass.

-

Pooling and Drying: Combine all chloroform extracts (from both the liquid medium and the mycelium). Pass the combined extract through a column or funnel containing anhydrous sodium sulfate to remove residual water.

-

Evaporate the dried chloroform extract to dryness using a rotary evaporator at a temperature below 40°C. The result is a yellow, oily, or solid crude extract.

Part C: Chromatographic Purification

4.3.1 Rationale: The crude extract contains citreoviridin along with other fungal lipids, pigments, and metabolites. Semi-preparative reverse-phase HPLC is the definitive step for isolating citreoviridin to a high degree of purity. A C18 column is used to separate compounds based on their hydrophobicity. The mobile phase, a mixture of methanol and acidified water, is optimized to provide good resolution between citreoviridin and its closely related isomer, isocitreoviridin[4]. Monitoring the column effluent at 385 nm allows for the specific detection of the yellow-colored citreoviridin as it elutes[4].

4.3.2 Protocol 5: Semi-Preparative HPLC for High-Purity Isolation

-

Redissolve the crude extract in a small volume of the mobile phase (or methanol) and filter through a 0.45 µm syringe filter.

-

Set up the semi-preparative HPLC system with the parameters outlined in Table 1.

-

Inject the filtered crude extract onto the column.

-

Monitor the chromatogram at 385 nm and collect the fraction corresponding to the major peak identified as citreoviridin.

-

Pool the collected fractions from multiple runs if necessary.

-

Evaporate the solvent from the pooled fractions using a rotary evaporator.

-

For a final solid product, lyophilize the concentrated fraction to obtain a pure, yellow powder.

Table 1: Example HPLC Parameters for Citreoviridin Purification

| Parameter | Condition | Rationale |

| Column | Reverse-Phase C18 (Preparative or Semi-Preparative scale) | Separates compounds based on hydrophobicity; ideal for polyketides like citreoviridin. |

| Mobile Phase | Isocratic: 65:35 (v/v) Methanol : Water with 1% Acetic Acid[4] | Provides optimal separation from impurities and the Z-isomer (isocitreoviridin). |

| Flow Rate | Dependent on column diameter (e.g., 5-20 mL/min) | Adjust for optimal peak shape and resolution. |

| Detection | PDA/UV Detector at 385 nm[4] | This wavelength corresponds to a strong absorbance maximum for citreoviridin. |

| Oven Temp. | 40°C[4] | Ensures reproducible retention times and improves peak symmetry. |

Part D: Purity Assessment and Characterization

4.4.1 Rationale: It is imperative to validate the purity and confirm the chemical identity of the isolated compound. Analytical HPLC provides a quantitative measure of purity. Furthermore, citreoviridin can convert to its geometric isomer, isocitreoviridin, during storage[4]. Spectroscopic and spectrometric methods like LC-MS and NMR provide unambiguous structural confirmation.

4.4.2 Protocol 6: Analytical HPLC-PDA for Purity Check

-

Prepare a dilute solution of the purified citreoviridin in methanol.

-

Analyze the solution using an analytical scale HPLC system with a C18 column and a PDA detector.

-

Use a mobile phase similar to the preparative method (e.g., 65:35 Methanol:Water or an equivalent gradient).

-

Assess purity by integrating the peak area at 385 nm. A purity of >95% is typically desired for research applications.

-

Compare the retention time and UV-Vis spectrum to a certified analytical standard if available.

4.4.3 Protocol 7: Confirmatory Analysis

-

LC-MS/MS: Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight (C23H30O6, [M+H]+ ≈ 403.2) and obtain characteristic fragmentation patterns for structural verification[4].

-

NMR: For complete structural elucidation, perform 1H and 13C Nuclear Magnetic Resonance spectroscopy[4].

Expected Results and Data Interpretation

Following this protocol, a significant amount of high-purity citreoviridin can be obtained. The yield and purity will vary based on the specific P. citreonigrum strain, fermentation efficiency, and purification precision.

Table 2: Typical Yields at Different Stages of Purification

| Stage | Starting Material | Typical Yield | Purity |

| Crude Extraction | 48 x 500 mL Culture Flasks[4][10] | 15.3 g of crude extract[4][10] | ~36% citreoviridin content[4][10] |

| Semi-Prep HPLC | 15.3 g Crude Extract | ~1.5 g of purified citreoviridin | >95% (by analytical HPLC) |

A key challenge is the potential presence of isocitreoviridin, which may appear as a closely eluting peak in the HPLC chromatogram. Its presence can be confirmed by LC-MS, as it has the same mass as citreoviridin. Proper chromatographic separation is essential to ensure the purity of the final product, as the toxicological properties of the isomer may differ[4].

Safety Precautions

-

Fungal Handling: Penicillium citreonigrum is a toxigenic fungus. All culture work must be performed in a biosafety cabinet using aseptic techniques to prevent contamination and inhalation of spores.

-

Mycotoxin Handling: Citreoviridin is a potent neurotoxin[6]. Always handle the crude extract and purified compound inside a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Solvent Safety: Chloroform is a hazardous solvent. Handle only in a well-ventilated fume hood and follow all institutional safety guidelines for chlorinated solvent use and disposal.

-

Waste Disposal: All contaminated labware, fungal biomass, and waste solvents must be decontaminated and disposed of according to institutional biosafety and hazardous waste protocols. Autoclaving is suitable for biological waste.

References

-

da Rocha, M. W., Resck, I. S., & Caldas, E. D. (2014). Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhao State, Brazil. ResearchGate. [Link]

-

da Rocha, M. W., Resck, I. S., & Caldas, E. D. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. Toxicologia UnB. [Link]

-

Wikipedia. (n.d.). Citreoviridin. Wikipedia. [Link]

-

Ghosh, A. C., Manmade, A., & Demain, A. L. (1977). Production and purification of Penicillium citreoviride toxin and its effect on TPP-dependent liver transketolase. PubMed. [Link]

-

Rosa, C. A., Keller, K. M., Oliveira, A. A., Almeida, T. X., Keller, L. A., Marassi, A. C., Krüger, C. D., Deveza, M. V., Monteiro, B. S., Nunes, L. M., & Caldas, E. D. (2010). Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil. PubMed. [Link]

-

Global Indoor Health Network. (n.d.). Penicillium. Global Indoor Health Network. [Link]

-

Cole, R. J., Kirksey, J. W., & Dorner, J. W. (1977). Isolation of Citreoviridin from Penicillium charlesii Cultures and Molded Pecan Fragments. Applied and Environmental Microbiology. [Link]

-

Uchiyama, T., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. PMC - PubMed Central. [Link]

-

Uchiyama, T., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. PMC - PubMed Central. [Link]

-

Alshannaq, A., & Yu, J. H. (2017). Mycotoxins that Affect the Human Cardiovascular System. ResearchGate. [Link]

-

El-Shanshoury, A. R., et al. (2014). Production of citrinin and citreoviridin by Penicillium species. ResearchGate. [Link]

-

Takahashi, H., et al. (2020). Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum. PubMed. [Link]

-

Nishie, K., Cole, R. J., & Dorner, J. W. (1988). Toxicity of citreoviridin. PubMed. [Link]

-

da Rocha, M. W., Resck, I. S., & Caldas, E. D. (2014). Purification and full characterization of citreoviridin produced by Penicillium citreonigrum in Yeast Extract Sucrose (YES) medium. ResearchGate. [Link]

-

Stubblefield, R. D., Greer, J. I., & Shotwell, O. L. (1988). Liquid Chromatographic Method for Determination of Citreoviridin in Corn and Rice. Journal of AOAC INTERNATIONAL. [Link]

Sources

- 1. Citreoviridin - Wikipedia [en.wikipedia.org]

- 2. The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. toxicologia.unb.br [toxicologia.unb.br]

- 5. Global Indoor Health Network - Penicillium [globalindoorhealthnetwork.com]

- 6. Toxicity of citreoviridin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of Citreoviridin from Penicillium charlesii Cultures and Molded Pecan Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Multi-Parametric Assessment of Citreoviridin-Induced Hepatotoxicity in HepG2 Models

Executive Summary

Citreoviridin (CIT) is a neurotoxic and cardiotoxic mycotoxin produced by Penicillium citreonigrum, historically associated with "yellow rice disease."[1][2] While its primary pathology involves cardiac beriberi, the liver remains the primary site of xenobiotic metabolism. Assessing CIT toxicity in HepG2 (human hepatocellular carcinoma) cells is critical for understanding its metabolic stability and potential hepatotoxicity.

Critical Technical Challenge: CIT is a potent inhibitor of mitochondrial ATP synthase (F1F0-ATPase) and exhibits strong autofluorescence (Ex/Em ~388/525 nm). Standard fluorescence protocols using FITC or DCFH-DA (green channel) will yield false positives. This application note details a spectrally optimized workflow using ATP-specific endpoints and Far-Red fluorescent indicators to ensure data integrity.

Mechanism of Action & Experimental Strategy

To accurately assess CIT, one must target its specific mechanism of action (MoA). CIT does not merely cause necrotic lysis; it induces energy starvation.

-

Primary Target: Mitochondrial ATP Synthase (

-subunit).[3] -

Downstream Effect: ATP depletion

Electron Transport Chain (ETC) stalling

Mechanistic Pathway Diagram

Figure 1: The toxicity cascade of Citreoviridin. Note that ATP depletion is the initiating event, making it a more sensitive early marker than membrane integrity (LDH).

Pre-Experimental Preparation

Cell Line Verification

-

Model: HepG2 (ATCC HB-8065).

-

Why: HepG2 cells retain the activity of various Phase I and Phase II enzymes necessary to evaluate if CIT requires metabolic activation or detoxification.

-

Passage Limit: Use cells between passage 5 and 20. High passage numbers (>25) in HepG2 result in loss of liver-specific functions and altered mitochondrial density.

Citreoviridin Handling & Spectral Correction

-

Solubility: Dissolve CIT in sterile DMSO.

-

Stock Concentration: Prepare a 10 mM stock. Aliquot and store at -20°C in amber tubes (light sensitive).

-

Autofluorescence Warning: CIT emits yellow-green fluorescence (Peak ~525 nm).

-

Avoid: Green dyes (FITC, AlexaFluor 488, DCFH-DA, Rhodamine 123).

-

Select: Red/Far-Red dyes (MitoTracker Deep Red, CellROX Deep Red) or Luminescence.

-

Protocol 1: Cell Culture & Dosing[5]

Reagents

-

DMEM (High Glucose, 4.5 g/L) + GlutaMAX™.

-

10% Fetal Bovine Serum (FBS), Heat-Inactivated.

-

1% Penicillin/Streptomycin.[4]

Workflow

-

Seeding: Seed HepG2 cells in 96-well black-walled, clear-bottom plates (for fluorescence) or white-walled plates (for luminescence).

-

Density: 1.5 × 10^4 cells/well. HepG2 grow in clusters; lower densities prevent over-clumping before the assay.

-

-

Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment and flattening.

-

Dosing:

-

Prepare serial dilutions of CIT in serum-free DMEM to avoid protein binding artifacts during initial exposure.

-

Dose Range: 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.

-

Vehicle Control: DMSO concentration must remain constant across all wells (max 0.1% v/v).

-

Positive Control: Oligomycin A (1 µM) – a known ATP synthase inhibitor.

-

Protocol 2: ATP Quantification (Primary Screen)

Since CIT targets ATP synthase, measuring cellular ATP is the most physiologically relevant endpoint, superior to tetrazolium salts (MTT) which rely on dehydrogenase activity that CIT might indirectly alter.

Assay Type: Luminescent ATP Detection (e.g., CellTiter-Glo®).

Steps

-

Treatment: Expose cells to CIT for 24 hours.

-

Equilibration: Remove plate from incubator and equilibrate to room temperature (RT) for 30 minutes. Crucial: Luciferase reaction rate is temperature-dependent.

-

Lysis/Reaction: Add volume of ATP reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL reagent to 100 µL media).

-

Mixing: Orbitally shake for 2 minutes to induce cell lysis.

-

Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read luminescence (integration time: 1.0 sec) on a microplate reader.

Data Output:

Calculate relative ATP levels:

Protocol 3: Oxidative Stress (ROS) with Spectral Optimization